molecular formula C8H13N3O2S B14867908 2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide

2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B14867908
M. Wt: 215.28 g/mol
InChI Key: QZGYXDXDPAJBEO-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a propynyl group, and a thiadiazolidine dioxide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of suitable precursors under basic conditions.

    Introduction of the Propynyl Group: This step often involves the use of propargyl bromide in the presence of a base to introduce the propynyl group.

    Formation of the Thiadiazolidine Dioxide Moiety: This can be accomplished by reacting the intermediate with sulfur and nitrogen sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives.

    Substitution: The azetidine ring and propynyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazolidine derivatives.

    Substitution: Various substituted azetidine and propynyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the propynyl group, which may affect its chemical and biological properties.

    5-(Prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the azetidine ring, which may influence its reactivity and applications.

Uniqueness

2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both the azetidine ring and the propynyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-prop-2-ynyl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C8H13N3O2S/c1-2-3-10-4-5-11(14(10,12)13)8-6-9-7-8/h1,8-9H,3-7H2

InChI Key

QZGYXDXDPAJBEO-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCN(S1(=O)=O)C2CNC2

Origin of Product

United States

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